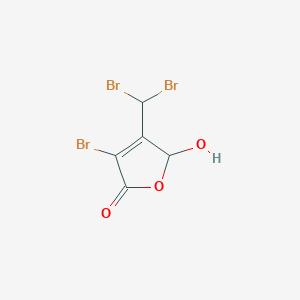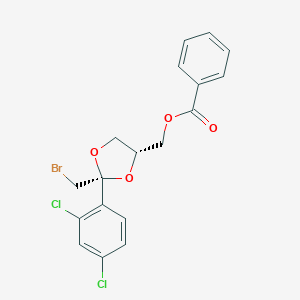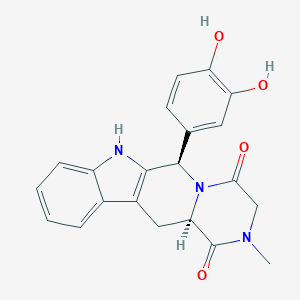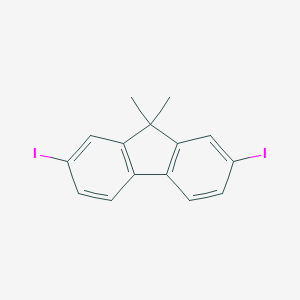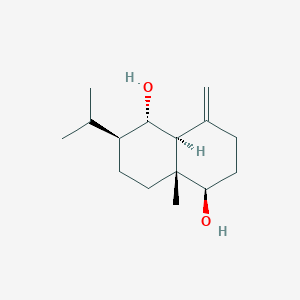
Voleneol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Voleneol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its anti-inflammatory properties. It has been shown to attenuate lipopolysaccharide-induced inflammation in BV2 microglial cells by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its aromatic properties. It is also used in the formulation of various cosmetic products .
Mecanismo De Acción
Target of Action
Voleneol, a sesquiterpene isolated from the seeds of Guarea guidonia (MELIACEAE) , primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS producing nitric oxide and COX-2 synthesizing prostaglandins .
Mode of Action
This compound interacts with its targets, iNOS and COX-2, by suppressing their protein expression . This interaction leads to a decrease in the production of nitric oxide and prostaglandins, thereby attenuating inflammation .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involved in inflammation. By suppressing the expression of iNOS and COX-2, this compound disrupts the production of nitric oxide and prostaglandins, key mediators of the inflammatory response . The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The primary result of this compound’s action is the attenuation of inflammation. By suppressing the protein expression of iNOS and COX-2, this compound reduces the production of nitric oxide and prostaglandins . This leads to a decrease in inflammation, particularly in BV2 microglial cells .
Análisis Bioquímico
Biochemical Properties
Voleneol is known to interact with various biomolecules. It can attenuate the lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells . It also can dose-dependently suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It can attenuate the lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells . This suggests that this compound may have a role in modulating inflammatory responses at the cellular level.
Molecular Mechanism
It is known that this compound can dose-dependently suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins are key players in the inflammatory response, suggesting that this compound may exert its effects by modulating these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Voleneol can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the seeds of Guarea guidonia. The seeds are subjected to solvent extraction using organic solvents such as ethanol, butanol, or dimethylformamide . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The seeds of Guarea guidonia are harvested and processed to obtain the crude extract. This extract undergoes multiple purification steps, including solvent extraction, distillation, and chromatography, to yield pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Voleneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This reaction typically yields oxidized derivatives of this compound.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction results in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of appropriate catalysts.
Major Products:
Comparación Con Compuestos Similares
Voleneol is unique among sesquiterpenes due to its specific anti-inflammatory properties and its ability to modulate key inflammatory pathways. Similar compounds include:
Codonolactone: Another sesquiterpene with anti-inflammatory properties.
Beta-sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.
Mangdesisterol: A sterol with potential anti-inflammatory and anticancer properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Propiedades
IUPAC Name |
(1S,2S,4aR,5R,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalene-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4)12(16)6-5-10(3)13(15)14(11)17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJGHCXVKEJNU-QRTUWBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(=C)C2C1O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@@H](CCC(=C)[C@@H]2[C@H]1O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319140 | |
| Record name | Voleneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70389-88-7 | |
| Record name | Voleneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70389-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voleneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Voleneol and where is it found?
A1: this compound is a sesquiterpene compound. It has been isolated from various plant sources, including Lepidotrichilia volensii [, ], Curacuma aromatica [], and Curcuma wenyujin []. Notably, while it possesses five chiral centers, this compound was surprisingly found as a racemate in Lepidotrichilia volensii [].
Q2: Have any novel compounds related to this compound been discovered?
A3: Yes, research on plants containing this compound has led to the discovery of other novel compounds. For example, two new dihydrocoumarins, Calopolyanolide A and Calopolyanolide B, were isolated alongside this compound from the seeds of Calophyllum polyanthum []. This highlights the potential of exploring plants rich in this compound for discovering new bioactive compounds.
Q3: Are there any known biological activities or applications of this compound?
A4: While the provided abstracts don't specify any biological activities for this compound itself, its presence alongside other bioactive compounds in various plant species suggests it might possess potential therapeutic properties. For example, Curcuma aromatica, from which this compound has been isolated, is traditionally used in various medicinal applications []. Further research is needed to explore the specific biological activities and potential applications of this compound.
Q4: What analytical techniques are typically used to isolate and characterize this compound?
A5: The provided research articles indicate that techniques like silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC are employed for the isolation and purification of this compound from plant sources [, ]. Structural characterization likely involves spectroscopic analyses, although the specific techniques used (NMR, IR, Mass Spectrometry, etc.) are not detailed in the abstracts [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)
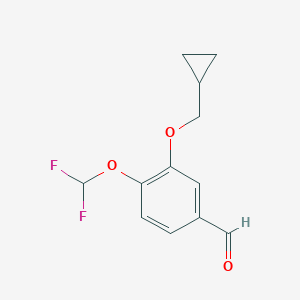
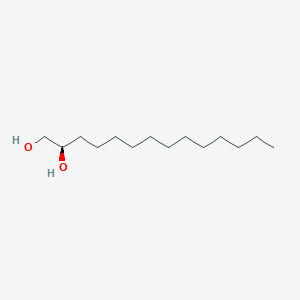

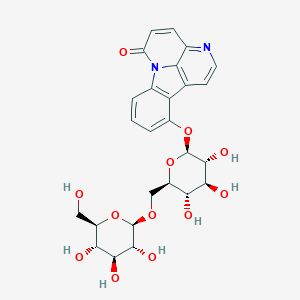
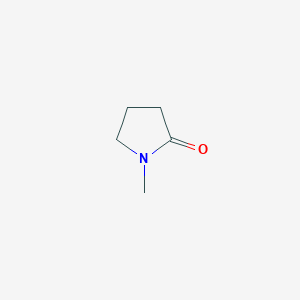
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)


![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B133314.png)
